molecular formula C21H33N3O B5440101 9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No. B5440101
M. Wt: 343.5 g/mol
InChI Key: DABVRIRVLIBPKW-UHFFFAOYSA-N
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Description

The compound “9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane” is a complex organic molecule. It contains an allyl group, a methoxybenzyl group, and a triazaspiro[5.5]undecane core. The allyl group is a common functional group in organic chemistry with the formula H2C=CH-CH2-. The methoxybenzyl group is a benzene ring with a methoxy (O-CH3) and a methyl (CH2-) substituent. The triazaspiro[5.5]undecane is a type of spiro compound which is a bicyclic molecule that forms two rings with a single common atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The allyl group could potentially adopt an sp2 hybridization, placing the unpaired electron in a p orbital and giving a structure that is electronically symmetrical .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Unfortunately, without experimental data, it’s difficult to predict these properties .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve exploring its reactivity and the types of chemical reactions it can undergo .

properties

IUPAC Name

9-[(4-methoxy-3-prop-2-enylphenyl)methyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-5-6-19-15-18(7-8-20(19)25-4)16-24-11-9-21(10-12-24)17-22(2)13-14-23(21)3/h5,7-8,15H,1,6,9-14,16-17H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABVRIRVLIBPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCN(CC2)CC3=CC(=C(C=C3)OC)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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